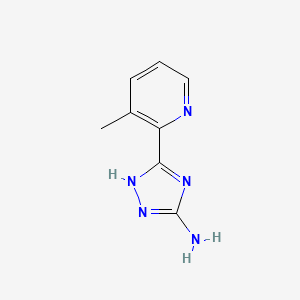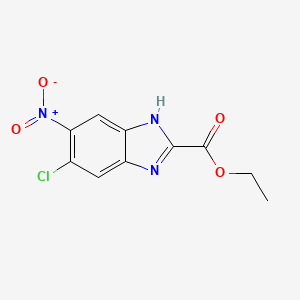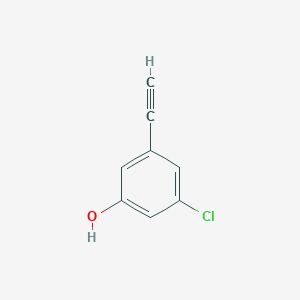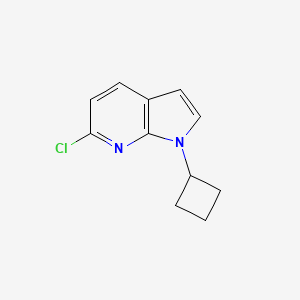
1-(1-Bromovinyl)-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromovinyl)-4-ethylbenzene is an organic compound that belongs to the class of brominated vinylbenzenes. This compound is characterized by the presence of a bromine atom attached to a vinyl group, which is further connected to a benzene ring substituted with an ethyl group. The molecular formula of this compound is C10H11Br.
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-4-ethylbenzene can be synthesized through various methods. One common method involves the bromination of 4-ethylstyrene using bromine in the presence of a catalyst. The reaction typically takes place at low temperatures to ensure selective bromination at the vinyl position .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(1-Bromovinyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds. These reactions typically occur under anhydrous conditions and in the presence of a suitable solvent, such as tetrahydrofuran (THF).
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are commonly used. These reactions often require a catalyst, such as palladium or platinum, to proceed efficiently.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted vinylbenzenes, depending on the nucleophile used.
Addition Reactions: Products include dihalides or halohydrins, depending on the electrophile and reaction conditions.
Oxidation Reactions: Products include epoxides, ketones, or alcohols, depending on the oxidizing agent and reaction conditions.
科学的研究の応用
1-(1-Bromovinyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bromovinyl moiety.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Bromovinyl)-4-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key functional groups that participate in various chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the vinyl group towards electrophilic attack .
類似化合物との比較
Similar Compounds
1-(1-Bromovinyl)benzene: Similar to 1-(1-Bromovinyl)-4-ethylbenzene but lacks the ethyl group on the benzene ring.
1-(1-Chlorovinyl)-4-ethylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
1-(1-Bromovinyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the bromovinyl and ethyl groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications. The ethyl group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions compared to similar compounds .
特性
分子式 |
C10H11Br |
|---|---|
分子量 |
211.10 g/mol |
IUPAC名 |
1-(1-bromoethenyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,2-3H2,1H3 |
InChIキー |
CGEKFHFUBYGZAI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)





![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)





